2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[6-(oxan-4-yl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-3-4-15-5-6-16-12(15)9-11(14-16)10-1-7-17-8-2-10/h5-6,9-10H,1-2,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYANSHWYLFFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN3C=CN(C3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling Reaction
A key step involves palladium-catalyzed cross-coupling to construct the heterocyclic framework with the tetrahydropyranyl substituent.
| Parameter | Details |
|---|---|
| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)·CH2Cl2 |
| Base | Potassium carbonate |
| Solvent System | Mixture of water and N,N-dimethylformamide (DMF) (9:1) |
| Temperature | 80 °C |
| Reaction Time | 16 hours |
| Atmosphere | Inert (argon) |
| Substrates | 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 5-bromo-2-methyl-1H-indole |
| Yield | Not explicitly stated but optimized for high conversion |
This reaction facilitates the formation of a substituted pyrazole intermediate, which is crucial for subsequent cyclization steps.
Cyclization and Ring Closure
The imidazo[1,2-b]pyrazole core is constructed via cyclization reactions involving appropriate precursors such as pyrazolones or pyrazole derivatives under reflux or controlled temperature conditions with catalytic bases like piperidine in ethanol.
Protection and Deprotection of Tetrahydropyranyl Group
- The tetrahydropyranyl (THP) group is often introduced as a protecting group for hydroxyl functionalities and is stable under basic and neutral conditions.
- Deprotection (removal of THP) is achieved by acid treatment, typically using aqueous hydrochloric acid (30%) in methanol at low temperatures (0–15 °C), stirring for 0.5 to 5 hours. This step is critical to prevent detachment or degradation of the tetrahydropyranyl ring during purification.
Purification and Isolation
- After reaction completion, the product is precipitated by cooling the reaction mixture to approximately 20 °C and gradually adding water (80–120% by volume relative to acetonitrile).
- The mixture is stirred for 6 to 24 hours to complete precipitation.
- The solid product is isolated by filtration, washed with an acetonitrile-water mixture, and dried under reduced pressure at 50–60 °C to yield the purified compound.
Detailed Reaction Conditions and Data Table
| Step | Reagents/Conditions | Temperature | Time | Notes | Yield/Outcome |
|---|---|---|---|---|---|
| 1. Pd-catalyzed coupling | Pd(dppf)Cl2·CH2Cl2, K2CO3, DMF/H2O (9:1) | 80 °C | 16 h | Inert atmosphere (argon) | High conversion to pyrazole intermediate |
| 2. Cyclization | 3-methyl-1H-pyrazol-5(4H)-one, aldehyde, piperidine, ethanol | Reflux or RT | 2–4 h | Catalytic base promotes ring closure | Formation of imidazo[1,2-b]pyrazole core |
| 3. THP deprotection | 30% HCl (aq), methanol | 0–15 °C | 0.5–5 h | Controlled acid hydrolysis to remove THP | Clean deprotection without ring cleavage |
| 4. Precipitation & isolation | Cooling, water addition | 20 °C | 6–24 h | Gradual water addition to precipitate product | Pure solid isolated by filtration |
Research Findings and Optimization Notes
- The palladium-catalyzed coupling requires precise control of catalyst loading, typically 0.5–2 mol%, with 0.6–0.8 mol% preferred for optimal yield and minimal side reactions.
- The reaction temperature is critical; maintaining 70 ± 3 °C during coupling ensures efficient conversion without decomposition.
- The use of ammonia water (25%) as a base during precipitation and after deprotection helps stabilize the tetrahydropyranyl ring and prevent unwanted detachment.
- The choice of solvent system (acetonitrile, methanol, DMF, water mixtures) is optimized for solubility and reaction kinetics.
- Reaction times vary depending on the step but generally range from 1 to 16 hours, balancing conversion and purity.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 278.15 g/mol | Confirmed by multiple sources |
| Solubility | 0.346–0.763 mg/ml in various solvents | Soluble in polar organic solvents |
| Log P (octanol/water) | ~1.08 (consensus) | Moderate lipophilicity aiding purification |
| Stability | Stable under basic and neutral conditions | Sensitive to strong acid during deprotection |
| Functional Groups | Nitrile, imidazo-pyrazole, tetrahydropyranyl | Functional group compatibility critical in synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can replace the acetonitrile group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium cyanide, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include 2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS: 2098030-50-1) and 2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS: 2097968-92-6). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
This may improve pharmacokinetic properties in drug design . Pyrazin-2-yl and pyridin-2-yl substituents contribute to π-π stacking interactions in target binding but lack the conformational flexibility of the tetrahydro-2H-pyran group.
Reactivity :
- The acetonitrile group in all three compounds serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions).
Biological Relevance :
- Pyridine- and pyrazine-substituted analogs have shown inhibitory activity against kinases (e.g., JAK2 or EGFR), suggesting the tetrahydro-2H-pyran variant could be optimized for similar targets with improved solubility .
Biological Activity
The compound 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
The compound features a unique structure comprising a tetrahydropyran ring and an imidazo[1,2-b]pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole, including the target compound, exhibit significant antimicrobial properties. Research by Bassyouni et al. (2012) demonstrated that certain derivatives showed promising results against various microbial strains, highlighting their potential as new antimicrobial agents.
Antioxidant Properties
The antioxidant capacity of this compound has also been explored. Boulebd et al. (2016) reported that imidazopyranotacrines, related to this compound, act as potent antioxidant agents, suggesting that the target compound may share similar properties and could be beneficial in oxidative stress-related conditions.
Inhibition of ALK5
The compound has been shown to interact with the ALK5 receptor, inhibiting its autophosphorylation. This action affects the TGF-β signaling pathway , which is crucial in various cellular processes including proliferation and differentiation. The inhibition of ALK5 by this compound suggests its potential role in therapeutic strategies for diseases involving TGF-β dysregulation.
The mechanism through which this compound exerts its effects involves:
- Binding to ALK5 : The compound binds to the ALK5 receptor.
- Inhibition of Autophosphorylation : This binding prevents autophosphorylation, thereby blocking downstream signaling pathways.
- Impact on Cellular Functions : The resultant inhibition can lead to altered cellular functions associated with TGF-β signaling.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Significant activity against various microbial strains | Bassyouni et al., 2012 |
| Antioxidant | Potent antioxidant properties | Boulebd et al., 2016 |
| ALK5 Inhibition | Inhibits autophosphorylation affecting TGF-β signaling | Schwärzer et al., 2021 |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of imidazo[1,2-b]pyrazole derivatives, researchers synthesized several compounds and tested them against common bacterial strains. The results indicated that certain modifications to the imidazo[1,2-b]pyrazole scaffold enhanced antimicrobial potency significantly.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile, and how can experimental design minimize side products?
Answer:
The synthesis of this compound involves cyclocondensation of tetrahydro-2H-pyran-4-yl-substituted precursors with acetonitrile derivatives. Key steps include:
- Precursor Selection : Use tetrahydro-2H-pyran-4-ylhydrazine and 2-cyanomethylimidazo[1,2-b]pyrazole intermediates (analogous to methods in imidazo-pyridazine systems) .
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights statistical methods to reduce trial-and-error approaches, identifying critical variables like pH and reaction time .
- Byproduct Mitigation : Monitor intermediates via HPLC-MS to track unwanted side reactions (e.g., over-alkylation).
Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound’s imidazo[1,2-b]pyrazole core?
Answer:
Density Functional Theory (DFT) studies can model electronic and steric effects governing regioselectivity:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the imidazo-pyrazole ring. For example, used DFT to analyze charge distribution in similar heterocycles, correlating with experimental reactivity .
- Transition-State Analysis : Calculate activation energies for competing pathways (e.g., C-3 vs. C-6 substitution) using software like Gaussian or ORCA. ICReDD’s reaction path search methods () integrate computational predictions with experimental validation .
- Validation : Cross-check computational results with kinetic isotope effects (KIEs) or substituent-dependent reaction rates.
Advanced: How should researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
Answer:
Contradictions often arise from assay variability or unaccounted structural modifications. Methodological solutions include:
- Standardized Assays : Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) to confirm bioactivity, as in ’s interaction studies .
- Structural Benchmarking : Compare crystallographic data (e.g., PDB entries like 4UB for imidazo-pyrazine analogs) to verify substituent conformations .
- Meta-Analysis : Apply multivariate regression to published datasets, isolating variables like solvent or cell-line specificity (see ’s statistical frameworks) .
Basic: What analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?
Answer:
- Purity Assessment : Use reversed-phase HPLC with UV/Vis detection (λ = 254 nm) and confirm via H/ NMR (e.g., as in ’s spectral data) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. ’s safety guidelines recommend inert-atmosphere storage to prevent hydrolysis of the acetonitrile group .
- Crystallography : Single-crystal X-ray diffraction to confirm molecular conformation and detect polymorphic transitions.
Advanced: How can researchers design a scalable reactor system for continuous-flow synthesis of this compound?
Answer:
Scale-up challenges include mass transfer limitations and exothermicity. Solutions involve:
- Microreactor Design : Use segmented flow reactors to enhance mixing, as per CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify downstream purification .
Advanced: What strategies can reconcile discrepancies between computational predictions and experimental yields in its catalytic functionalization?
Answer:
- Error Source Identification : Compare DFT-predicted activation energies with experimental Arrhenius plots to detect overlooked intermediates (e.g., solvent-coordinated species) .
- Catalyst Screening : Employ high-throughput robotic platforms (e.g., Chemspeed) to test >100 ligand/metal combinations, guided by computational descriptors .
- Multivariate Analysis : Use partial least squares (PLS) regression to correlate steric/electronic parameters (e.g., Tolman cone angles) with yield data .
Basic: What safety protocols are critical when handling this compound’s nitrile group in large-scale reactions?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile-resistant gloves and full-face respirators, as cyanide release is possible under acidic conditions (see ’s hazard codes) .
- Waste Management : Neutralize reaction quenches with FeSO₄/K₂CO₃ to convert residual cyanides to non-toxic ferrocyanides .
- Ventilation : Conduct reactions in fume hoods with HEPA filters, adhering to ’s advanced lab safety regulations .
Advanced: How can solvent effects on the compound’s reactivity be systematically studied to improve reaction selectivity?
Answer:
- Solvent Parameterization : Use Kamlet-Taft or Hansen solubility parameters to rank solvents by polarity/polarizability. ’s solvent screening for imidazo-pyridines provides a template .
- Kinetic Profiling : Measure rate constants in 10+ solvents (e.g., DMSO, THF, MeCN) and correlate with solvent descriptors via linear free-energy relationships (LFERs) .
- Machine Learning : Train models on solvent databases (e.g., Open Reaction Database) to predict optimal media for new reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
